4-(1H-imidazol-1-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-(1H-imidazol-1-yl)benzonitrile has been achieved through multicomponent, one-pot reactions using different starting materials such as arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid. The synthesis methods have been reported to yield the desired compound in good to excellent yields, and the structures have been confirmed through spectroscopic studies .
Molecular Structure Analysis
The molecular structure of 4-(1H-imidazol-1-yl)benzonitrile has been characterized through various techniques including X-ray crystallography, IR, NMR, and UV-vis spectroscopy. The solid-state structure has been determined by single-crystal X-ray diffraction, and quantum chemical calculations employing density functional theory (DFT/B3LYP) method have been performed to characterize the molecular and spectroscopic features of the compound .
Chemical Reactions Analysis
The compound has been involved in chemical reactions leading to the formation of 1,2,4,5-tetrasubstituted imidazoles. The reactions have been reported to be efficient and catalyst-free, resulting in the formation of the desired products in good to excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-imidazol-1-yl)benzonitrile have been explored in the context of its biological activity as a farnesyltransferase inhibitor. The compound has been found to exhibit potent cellular activity and outstanding pharmacokinetic profiles, making it a promising candidate for further development as a potential therapeutic agent .
"Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors." "Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations" "Catalyst-free synthesis of 1,2,4,5-tetrasubstituted imidazoles from arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid"
Scientific Research Applications
- Synthesis and Biological Studies
- Field : Biochemistry
- Application Summary : This compound has been used in the synthesis of a novel series of compounds .
- Methods of Application : The exact methods of application are not specified in the available resources .
- Results : Some of the synthesized compounds showed significant activity against E. coli. One compound also exhibited marked activity against S. aureus and B. subtillis .
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Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have been used in the synthesis of various pharmaceuticals .
- Methods of Application : The exact methods of application are not specified in the available resources .
- Results : Imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Chemical Synthesis
- Field : Organic Chemistry
- Application Summary : “4-(1H-imidazol-1-yl)benzonitrile” can be used in the synthesis of substituted 1-(1H-imidazol-4-yl)alkyl benzamides .
- Methods of Application : These compounds are prepared either by reaction of a nitrogen compound with an alkyl [1- (1H-imidazol-4-yl)alkyl]benzoate or with a [1- (1H-imidazol-4-yl)alkyl]benzoic acid, or by hydrolysis of a 2-hydroxy-3- [1- (1H-imidazol-4-yl)alkyl]benzonitrile in an acid medium .
- Results : The exact results of these reactions are not specified in the available resources .
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Antiviral and Antitumor Applications
- Field : Pharmacology
- Application Summary : Benzimidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have shown antiviral and antitumor activities .
- Methods of Application : The exact methods of application are not specified in the available resources .
- Results : The exact results of these applications are not specified in the available resources .
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Antihypertensive and Proton Pump Inhibitory Applications
- Field : Pharmacology
- Application Summary : Benzimidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have shown antihypertensive and proton pump inhibitory activities .
- Methods of Application : The exact methods of application are not specified in the available resources .
- Results : The exact results of these applications are not specified in the available resources .
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Anthelmintic and Antimicrobial Applications
- Field : Pharmacology
- Application Summary : Benzimidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have shown anthelmintic and antimicrobial activities .
- Methods of Application : The exact methods of application are not specified in the available resources .
- Results : The exact results of these applications are not specified in the available resources .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
4-imidazol-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGZFJGMRRTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180020 | |
Record name | Benzonitrile, p-imidazol-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)benzonitrile | |
CAS RN |
25372-03-6 | |
Record name | Benzonitrile, p-imidazol-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, p-imidazol-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Cyanophenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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